(Z)-4-methoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
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Description
Anilines and sulfonyl compounds are both important in the field of organic chemistry. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group . Sulfonyl compounds, on the other hand, contain a sulfonyl functional group, which consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .
Synthesis Analysis
The synthesis of sulfonyl anilines often involves the reaction of anilines with sulfonyl chlorides . In some cases, the reaction may proceed via a nucleophilic aromatic substitution mechanism .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms present in the molecule and their connectivity .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and diazotization . Sulfonyl compounds can also participate in a wide range of reactions, such as reductions, eliminations, and substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxyphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-26-18-13-11-17(12-14-18)23-22-21(15-16-7-5-6-10-20(16)27-22)28(24,25)19-8-3-2-4-9-19/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMBNAPJCJKNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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